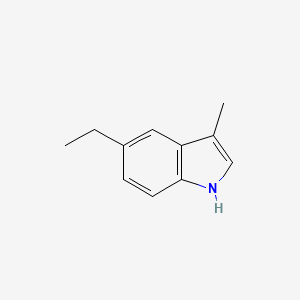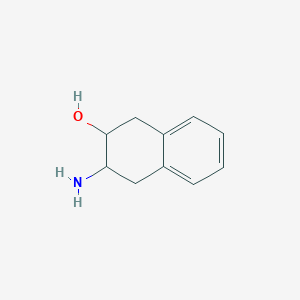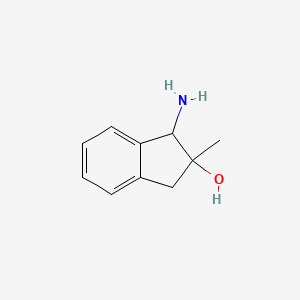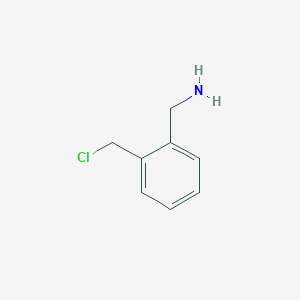
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O2 It is characterized by the presence of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with acetic anhydride, followed by oxidation. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid.
Reduction: Formation of 6-Methyl-5-hydroxy-4,5-dihydropyrazine-2-carboxamide.
Substitution: Formation of various substituted pyrazine derivatives.
科学的研究の応用
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
作用機序
The mechanism by which 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide exerts its effects is primarily through its interaction with biological macromolecules. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
- 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid
- 3-Hydroxy-5,6-dimethylpyrazine-2-carboxamide
- 5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
5-methyl-6-oxo-1H-pyrazine-3-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-3-6(11)8-2-4(9-3)5(7)10/h2H,1H3,(H2,7,10)(H,8,11) |
InChIキー |
XLVJQDACWYBJAH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CNC1=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)
![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)

![1H-Thieno[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B11918962.png)



![1-[2-(Trimethylsilyl)ethyl]azetidine](/img/structure/B11918998.png)


![1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one](/img/structure/B11919022.png)
